molecular formula C20H13F4N3S B2974391 2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine CAS No. 1105211-59-3

2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine

Cat. No.: B2974391
CAS No.: 1105211-59-3
M. Wt: 403.4
InChI Key: YMSJNBKLEDZLSU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. Key structural elements include:

  • Position 4: A thioether linkage to a 3-(trifluoromethyl)benzyl substituent, enhancing lipophilicity and resistance to oxidative degradation. The trifluoromethyl group and fluorine atoms are strategically placed to optimize pharmacokinetic properties, such as membrane permeability and binding affinity to biological targets.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N3S/c21-16-6-4-14(5-7-16)17-11-18-19(25-8-9-27(18)26-17)28-12-13-2-1-3-15(10-13)20(22,23)24/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSJNBKLEDZLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the 4-fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction using 4-fluorobenzene derivatives.

    Attachment of the trifluoromethylbenzylthio group: This can be done through a thiol-ene reaction or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: May be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous pyrazolo-fused heterocycles:

Compound Name Core Structure Position 2 Substituent Position 4/Equivalent Substituent Key Features Biological Activity (If Reported) References
2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 4-Fluorophenyl 3-(Trifluoromethyl)benzylthio High lipophilicity; potential kinase inhibition Not reported
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl 3-Fluorobenzylthio Electron-donating methoxy group may enhance solubility Not reported
4-(Benzylsulfanyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 4-Fluorophenyl Unsubstituted benzylthio Simpler structure; reduced steric hindrance Not reported
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Methyl 4-Fluorophenyl at position 5; CF₃ at position 7 Pyrimidine core alters electronic distribution; CF₃ enhances metabolic stability Not reported
7-(Difluoromethyl)-N-[2-(4-morpholinylethyl)...pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine Morpholine-ethyl carboxamide Difluoromethyl at position 7 Carboxamide group improves target engagement; difluoromethyl enhances potency Antiproliferative (HEPG2-1: IC₅₀ = 3.50 ± 0.23 µM)
2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Partially saturated pyrazolo[1,5-a]pyrazine 3-Fluorophenyl N/A (saturation reduces aromaticity) Hydrogenation increases flexibility; potential CNS activity Not reported

Key Insights :

Core Modifications: Pyrazolo[1,5-a]pyrazine vs.

Substituent Effects: Fluorophenyl Groups: Position 2 substitutions with 4-fluorophenyl (target compound) versus 4-methoxyphenyl () highlight trade-offs between electron-withdrawing (fluorine) and electron-donating (methoxy) groups. Fluorine enhances metabolic stability, while methoxy may improve solubility .

Biological Activity Trends: Pyrazolo[1,5-a]pyrimidine derivatives (e.g., ) demonstrate notable antiproliferative activity, suggesting that the pyrazolo[1,5-a]pyrazine core in the target compound could be explored for similar applications . The trifluoromethyl group, present in both the target compound and ’s pyrazolo[1,5-a]pyrimidine, is associated with improved pharmacokinetic profiles across multiple studies .

Biological Activity

The compound 2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine is a novel pyrazolo compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C17H13F4N3SC_{17}H_{13}F_4N_3S, and it features a pyrazolo structure with significant substituents that may influence its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies suggest that pyrazolo derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of fluorine atoms is believed to enhance metabolic stability and bioavailability, which are crucial for anticancer agents .
  • GABA Receptor Modulation : Compounds related to the pyrazolo class have been studied for their interactions with GABA(A) receptors, indicating potential anxiolytic properties. The presence of trifluoromethyl groups has been shown to improve binding affinity and selectivity .
  • Antimicrobial Properties : Some pyrazolo derivatives have demonstrated antimicrobial activity, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Structure-Activity Relationships (SAR)

Understanding the SAR of This compound is essential for optimizing its biological effects. Key findings include:

  • Fluorine Substitution : The introduction of fluorine atoms at specific positions significantly enhances the compound's lipophilicity and receptor binding properties. This modification has been linked to improved efficacy against cancer cells .
  • Thioether Linkage : The thioether moiety contributes to the overall stability of the compound and may enhance interactions with target proteins, potentially leading to increased biological activity .

Case Studies

  • Anticancer Efficacy : In vitro studies have shown that derivatives of pyrazolo compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For instance, a related compound demonstrated an IC50 value in the low micromolar range, indicating potent anticancer activity .
  • GABA Receptor Binding Studies : Research involving ligand binding assays revealed that certain pyrazolo derivatives selectively bind to GABA(A) receptors with high affinity. This interaction suggests potential therapeutic applications in anxiety disorders .
  • Antimicrobial Testing : A study assessed the antimicrobial properties of several pyrazolo derivatives, showing promising results against Gram-positive bacteria. The compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against cancer cell lines
GABA ReceptorHigh affinity binding
AntimicrobialEffective against Gram-positive bacteria

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Fluorine SubstitutionIncreased lipophilicity and binding affinity
Thioether LinkageEnhanced stability and receptor interaction

Q & A

Q. How can computational methods aid in designing derivatives with improved target selectivity?

  • In Silico Tools :
  • Docking Studies : Use AutoDock Vina to predict binding poses against PI3Kδ (PDB: 6TNH) .
  • QSAR Models : Train models on datasets of IC₅₀ values and descriptors (e.g., ClogP, polar surface area) to prioritize analogs .
  • MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .

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